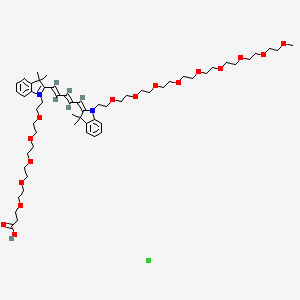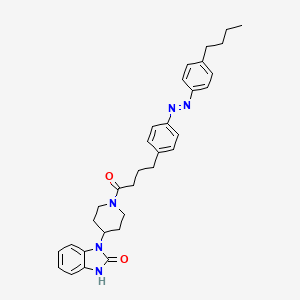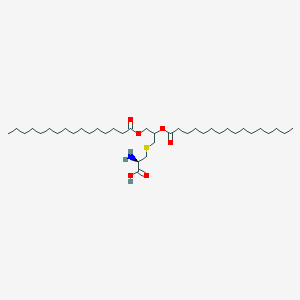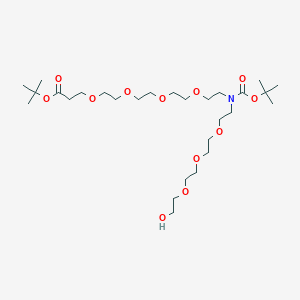
N-(m-PEG9)-N'-(PEG5-acid)-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is a near infrared (NIR) fluorescent Cy 5 labeled PEG derivative containing free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media. Cy5 labeled PEG derivative can be easily traced from its blue color and strong fluorescence.
Wissenschaftliche Forschungsanwendungen
PEGylation and Drug Delivery Systems
Research has shown that PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, can enhance the delivery and efficacy of drugs. For instance, PEGylation has been applied to improve the systemic circulation of cyanovirin-N, an inhibitor of HIV, by reducing its immunogenicity and increasing its half-life (Zappe, Snell, & Bossard, 2008). Similarly, PEG-based block copolymers have been used for gene delivery to specific cell types, such as hepatocytes, demonstrating the potential of PEGylation in targeted gene therapy (Lim, Yeom, & Park, 2000).
Photophysical Properties and Sensing Applications
The photophysical properties of PEGylated compounds have been explored in various studies. One study investigated the effects of a cinnamic acid-type photocleavable surfactant, which undergoes changes in photorheological behavior upon UV irradiation, suggesting potential applications in light-controlled material properties (Aikawa et al., 2013). Additionally, the conjugation of Cy5 to PEG has been used to create a sensitive, water-soluble ROS sensor, which could be applied for extracellular ROS sensing, highlighting the importance of PEGylation in enhancing the stability and functionality of fluorescent dyes (Babity & Brambilla, 2020).
Biocompatibility and Nanotechnology
PEGylation has also been used to enhance the biocompatibility of various nanomaterials. For instance, the cytotoxicity of a unimolecular polymeric micelle and its PEGylated degradation products was studied, revealing the non-toxic nature of these materials and their potential in biomedicine (Schmalenberg et al., 2001). In another study, PEGylated nanofibers were explored for their applications in drug delivery and cancer therapy, showcasing the versatility of PEGylated materials in the medical field (Contreras-Cáceres et al., 2019).
Peptide and Protein Modification
Eigenschaften
Produktname |
N-(m-PEG9)-N'-(PEG5-acid)-Cy5 |
|---|---|
Molekularformel |
C57H89ClN2O16 |
Molekulargewicht |
1093.79 |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C57H88N2O16.ClH/c1-56(2)49-13-9-11-15-51(49)58(20-23-64-28-31-68-36-39-71-38-35-67-30-27-63-22-19-55(60)61)53(56)17-7-6-8-18-54-57(3,4)50-14-10-12-16-52(50)59(54)21-24-65-29-32-69-37-40-72-43-44-74-47-48-75-46-45-73-42-41-70-34-33-66-26-25-62-5;/h6-18H,19-48H2,1-5H3;1H |
InChI-Schlüssel |
UGQMQMLGHBYOHY-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCCOC)(C)C)CCOCCOCCOCCOCCOCCC(=O)O)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>97% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO, DMF, DCM, Water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(m-PEG9)-N'-(PEG5-acid)-Cy5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea](/img/structure/B1193279.png)



![5-(3-Methylsulfonylphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1193298.png)

